N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide
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Overview
Description
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide typically involves the reaction of 2-phenylindole with 2-methylpropylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Shares the indole core structure but lacks the acetamide group.
N-(2-Methylpropyl)acetamide: Contains the acetamide group but lacks the indole core structure.
2-Phenyl-1H-indole-3-acetamide: Similar structure but with a different substitution pattern.
Uniqueness
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
163629-05-8 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-15(2)13-21-20(23)14-22-18-11-7-6-10-17(18)12-19(22)16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,21,23) |
InChI Key |
UZAUBYOACBZTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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